molecular formula C23H21N3 B1277378 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine CAS No. 473382-48-8

2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine

Cat. No.: B1277378
CAS No.: 473382-48-8
M. Wt: 339.4 g/mol
InChI Key: CBJJSCYIXJYEAW-UHFFFAOYSA-N
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Description

2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine is a useful research compound. Its molecular formula is C23H21N3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Biological Activity

2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine, a quinoxaline derivative, has garnered attention in recent years due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This compound is characterized by its unique molecular structure, which includes a quinoxaline moiety that is known for various biological properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies and providing data tables for clarity.

Molecular Characteristics

  • Molecular Formula : C23H21N3
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 473382-48-8
  • LogP Value : 5.85790 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 51.80 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetic profiles, which are critical for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Notably, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • In Vitro Studies :
    • A study investigated the cytotoxic effects of several quinoxaline derivatives against human cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth .
    • Table 1 summarizes the IC50 values for selected cell lines:
    Cell LineIC50 (µM)
    COLO2050.32
    H4600.89
    Hep3B0.40
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds interact with tubulin, a key protein involved in cell division, potentially acting as antimitotic agents . The binding affinity to the colchicine site on tubulin indicates a mechanism that disrupts microtubule dynamics, leading to apoptosis in cancer cells.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been evaluated through in silico methods, indicating good absorption and distribution characteristics along with low toxicity risks. However, potential drug-drug interactions were noted, necessitating further investigation into its safety profile .

Case Studies

  • Case Study on Antiproliferative Activity :
    • In a controlled study examining various derivatives of quinoxaline, it was found that structural modifications could enhance anticancer efficacy while minimizing side effects. The study highlighted that specific substitutions on the quinoxaline ring significantly impacted the overall biological activity .
  • Apoptosis Induction :
    • Another investigation utilized Annexin V-FITC/PI staining to assess apoptosis induction in treated cancer cells. Results indicated that treatment with this compound led to significant cell cycle arrest at the G2/M phase, further affirming its role as an effective anticancer agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine exhibits promising anticancer properties. In a study published in Oncology Reports, this compound was identified as an AKT inhibitor, which plays a crucial role in cancer cell survival and proliferation . AKT inhibitors are valuable in targeting various cancers, making this compound a potential candidate for further development.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may have the ability to protect neuronal cells from apoptosis (programmed cell death), which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism involves modulation of signaling pathways that are often dysregulated in these diseases.

Cosmetic Applications

The compound's unique properties have led to its exploration in cosmetic formulations, particularly for products aimed at skin rejuvenation and anti-aging effects. The incorporation of such compounds can enhance the efficacy of topical formulations by improving skin penetration and bioavailability of active ingredients .

Drug Delivery Systems

Due to its favorable physicochemical properties, this compound can be utilized in drug delivery systems, particularly as a carrier for poorly soluble drugs. Its ability to form complexes with various pharmaceutical agents can improve their solubility and stability, enhancing therapeutic outcomes.

Cancer Research Case Study

In a controlled study involving HeLa cells (a cervical cancer cell line), the compound demonstrated significant antiproliferative activity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin . This finding supports its potential as a lead compound for developing new anticancer therapies.

Neuroprotection Case Study

A study examining the neuroprotective effects showed that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This indicates its potential role in developing therapies for neurodegenerative diseases .

Properties

IUPAC Name

2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22/h3-15H,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJJSCYIXJYEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431315
Record name 2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473382-48-8
Record name 2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.